molecular formula C19H14N6O4S B2633664 N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-43-4

N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2633664
CAS No.: 894997-43-4
M. Wt: 422.42
InChI Key: UBPIDEDKMIUSTA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused triazolopyrimidinone core linked to a 4-nitrophenyl group via a thioacetamide bridge. Its structure combines electron-withdrawing (nitro group) and electron-donating (phenyl) substituents, which may influence reactivity, solubility, and biological activity.

Properties

CAS No.

894997-43-4

Molecular Formula

C19H14N6O4S

Molecular Weight

422.42

IUPAC Name

N-(4-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14N6O4S/c26-16-10-15(12-4-2-1-3-5-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-6-8-14(9-7-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26)

InChI Key

UBPIDEDKMIUSTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a nitrophenyl group and a triazolo[4,3-a]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C18_{18}H16_{16}N4_{4}O3_{3}S, with a molecular weight of 422.42 g/mol. Its structure includes several functional groups that may contribute to its biological activity:

  • Nitrophenyl Group : Known for its electron-withdrawing properties.
  • Thioether Linkage : May enhance the compound's reactivity.
  • Triazolo[4,3-a]pyrimidine Core : Associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The triazolo[4,3-a]pyrimidine framework is particularly noted for its ability to inhibit tumor growth through mechanisms involving enzyme inhibition and interaction with nucleic acids. For instance, derivatives of triazoles have demonstrated both antibacterial and antifungal properties alongside anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. Studies have shown that triazole derivatives possess moderate to high antimicrobial activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Candida albicans . The presence of the nitro group in the phenyl ring is believed to enhance this activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Nucleic Acid Interaction : Its structure allows for interaction with DNA or RNA, potentially disrupting cellular processes.
  • Electron Transfer Reactions : The nitrophenyl group may participate in redox reactions that affect cellular metabolism .

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that similar triazole compounds exhibit IC50_{50} values in the micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : Comparative studies indicate that certain derivatives demonstrate up to 16 times higher activity against drug-resistant strains than conventional antibiotics .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50_{50}/MIC ValuesReferences
AnticancerVarious Cancer Cell Lines~10 µM
AntibacterialS. aureus, E. coli7.2 µg/mL (most active)
AntifungalC. albicansNot specified

Comparison with Similar Compounds

Reactivity and Functional Group Interactions

  • Thioacetamide Bridge : The sulfur atom in the thioacetamide group may enhance nucleophilic reactivity or metal-binding capacity compared to oxygen-based analogs.
  • Triazole vs. Pyrimidine Cores: The fused triazole ring in the target compound could increase metabolic stability compared to non-fused pyrimidinones, as triazoles are less prone to ring-opening reactions .

Hypothetical Bioactivity and Efficacy Assessment

where $ X = \% $ survival in untreated controls and $ Y = \% $ survival in treated samples. A difference >3× the probable error indicates statistically significant efficacy . If the target compound exhibits pesticidal properties, this method would allow rigorous comparison with analogs.

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